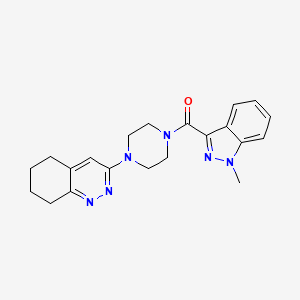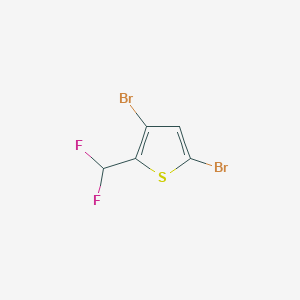
3,5-Dibromo-2-(difluoromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dibromo-2-(difluoromethyl)thiophene” is a chemical compound with the molecular formula C5H2Br2F2S . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-(difluoromethyl)thiophene” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine atoms at the 3rd and 5th positions and a difluoromethyl group at the 2nd position .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One-Pot Synthesis
3,5-Dibromo-2-(difluoromethyl)thiophene is synthesized through a one-pot, high-yield desulfurative-fluorination-bromination reaction from a single dithiolane reactant. This process efficiently produces 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, highlighting its significance in organic synthesis (Turkman, An, & Pomerantz, 2010).
Optical and Electronic Applications
Tuning Optical Properties
The molecular control and postfunctionalization of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, have been studied for their effects on the optical and photophysical properties of poly(thiophene)s. These studies have shown that specific functional groups can significantly enhance the solid-state emission and optical properties of thiophene-based polymers, which is critical for applications in optoelectronics and organic electronics (Li, Vamvounis, & Holdcroft, 2002).
Material Science and Engineering
Regiocontrolled Synthesis for Polymer Applications
The compound is crucial for the regiocontrolled synthesis of poly(thiophene) derivatives with fluoroalkyl side chains, demonstrating its utility in creating materials with specific optical and electronic properties. These materials, such as poly(3-(perfluorohexyl)thiophene), show unique transition temperatures and solubility characteristics, making them suitable for a wide range of applications in material science and engineering (Endo, Takeoka, Rikukawa, & Sanui, 2003).
Conjugated Microporous Polymers
High Surface Area Materials
The synthesis of conjugated microporous polymers based on thiophene derivatives showcases the potential of 3,5-Dibromo-2-(difluoromethyl)thiophene in creating materials with high surface areas and significant microporosity. These properties are essential for applications in organic thin-film transistors and organic photovoltaic devices, highlighting the compound's role in advancing materials for energy storage and conversion (Jiang et al., 2010).
Organic Electronics and Photovoltaics
Organic Solar Cells
The utility of thiophene derivatives, including 3,5-Dibromo-2-(difluoromethyl)thiophene, extends to the field of organic electronics, particularly in the development of high-performance nonfullerene small-molecule organic solar cells. Research has demonstrated that thiophene's excellent charge transport properties, combined with specific molecular modifications, can significantly improve the efficiency of solar cells, showcasing its importance in renewable energy technologies (Xu et al., 2020).
Orientations Futures
Mécanisme D'action
Thiophene derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes, such as “3,5-Dibromo-2-(difluoromethyl)thiophene”, are notably useful because they can be utilized for further synthesis of new molecular structures . Their α-functionalized derivatives, such as aldehydes and carboxylic acids, are even more important, as these polyfunctional derivatives are ready to be used as building blocks in numerous chemical transformations .
The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems (such as thiophenes, pyrroles, furans, thiazoles) for subsequent functionalization . HD reaction involving treatment of halogenated heteroaromatic compounds with LDA led to the formation of rearranged lithiated intermediates . It has been established that the ease of migration of halogen atom in halogen-substituted thiophenes in HD reaction depends on its nature and increases in the series Cl ˂ Br ˂ I .
Propriétés
IUPAC Name |
3,5-dibromo-2-(difluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVVEROADFEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-(difluoromethyl)thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

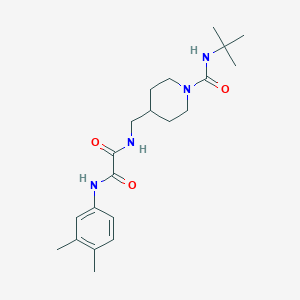

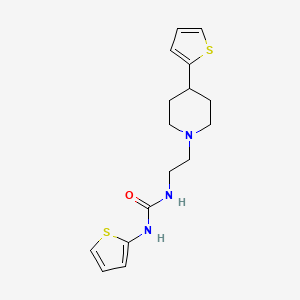
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)
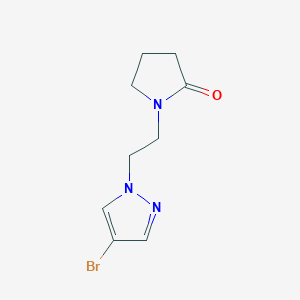
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)
![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2696634.png)

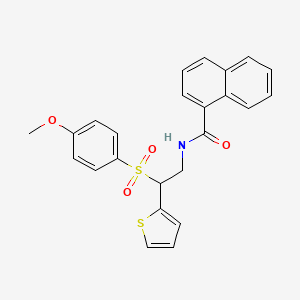
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
